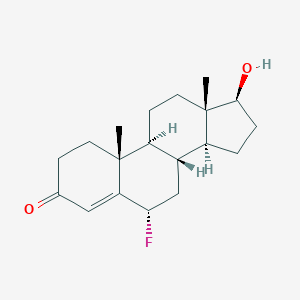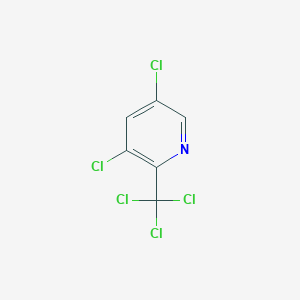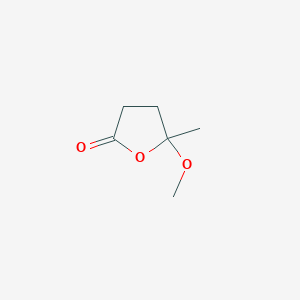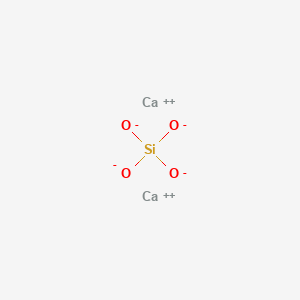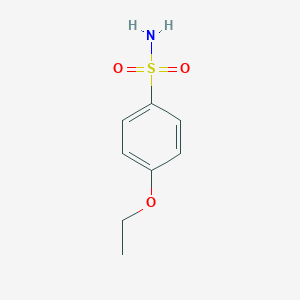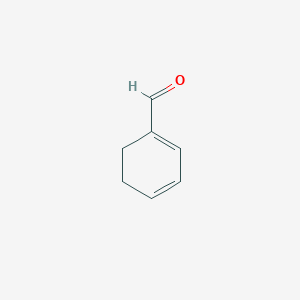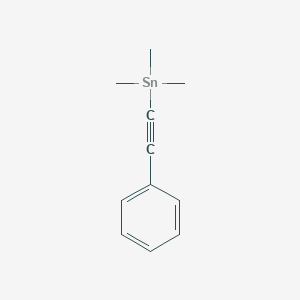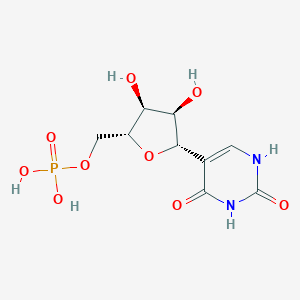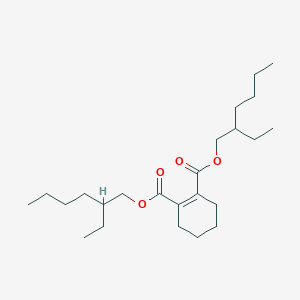
Di(2-ethylhexyl) tetrahydrophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(2-ethylhexyl) tetrahydrophthalate (DEHTP) is a plasticizer that is commonly used in various industrial applications, including the production of vinyl flooring, wire and cable insulation, and medical devices. DEHTP is a colorless liquid that is insoluble in water and has a slightly sweet odor. Despite its widespread use, concerns have been raised regarding the potential health risks associated with exposure to DEHTP.
作用機序
Di(2-ethylhexyl) tetrahydrophthalate acts as an endocrine disruptor by binding to and activating the estrogen receptor, which can lead to changes in gene expression and hormone signaling pathways. Di(2-ethylhexyl) tetrahydrophthalate can also interfere with the thyroid hormone system by inhibiting the uptake and metabolism of thyroid hormones. These effects can lead to developmental and reproductive abnormalities, as well as metabolic disorders.
生化学的および生理学的効果
Di(2-ethylhexyl) tetrahydrophthalate exposure has been associated with a range of adverse health effects, including developmental and reproductive abnormalities, metabolic disorders, and cancer. In vitro and in vivo studies have shown that Di(2-ethylhexyl) tetrahydrophthalate can alter gene expression and hormone signaling pathways, leading to changes in cellular function and metabolism. Additionally, Di(2-ethylhexyl) tetrahydrophthalate exposure has been shown to affect the immune system, with studies showing alterations in cytokine production and immune cell function.
実験室実験の利点と制限
Di(2-ethylhexyl) tetrahydrophthalate is commonly used as a plasticizer in laboratory experiments due to its low volatility and high solubility in organic solvents. However, its potential endocrine disrupting properties can complicate experimental design and interpretation. Additionally, the use of Di(2-ethylhexyl) tetrahydrophthalate in laboratory experiments may not accurately reflect real-world exposure scenarios, as the concentration and duration of exposure may differ.
将来の方向性
Future research on Di(2-ethylhexyl) tetrahydrophthalate should focus on the potential health effects associated with exposure, particularly in vulnerable populations such as pregnant women and children. Additionally, studies should investigate the mechanisms by which Di(2-ethylhexyl) tetrahydrophthalate exerts its endocrine disrupting effects, as well as potential strategies for mitigating its adverse health effects. Finally, research should focus on identifying safer alternatives to Di(2-ethylhexyl) tetrahydrophthalate for use in industrial applications.
合成法
Di(2-ethylhexyl) tetrahydrophthalate is synthesized through the reaction of phthalic anhydride with 2-ethylhexanol in the presence of a catalyst. The reaction produces a mixture of isomers, with the primary isomer being the cis-configuration. The reaction is typically carried out under reflux conditions, with the temperature and time of the reaction affecting the yield and purity of the product.
科学的研究の応用
Di(2-ethylhexyl) tetrahydrophthalate has been extensively studied for its potential health effects, with research focusing on its endocrine disrupting properties. In vitro and in vivo studies have shown that Di(2-ethylhexyl) tetrahydrophthalate can bind to and activate the estrogen receptor, leading to alterations in gene expression and hormone signaling pathways. Additionally, Di(2-ethylhexyl) tetrahydrophthalate has been shown to interfere with the thyroid hormone system, which is critical for proper growth and development.
特性
CAS番号 |
1330-92-3 |
|---|---|
製品名 |
Di(2-ethylhexyl) tetrahydrophthalate |
分子式 |
C24H42O4 |
分子量 |
394.6 g/mol |
IUPAC名 |
bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H42O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3 |
InChIキー |
ZVPBHZIVOWGPMT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C1=C(CCCC1)C(=O)OCC(CC)CCCC |
正規SMILES |
CCCCC(CC)COC(=O)C1=C(CCCC1)C(=O)OCC(CC)CCCC |
同義語 |
DI-(2-ETHYLHEXYL)TETREHYDROPHTHALATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



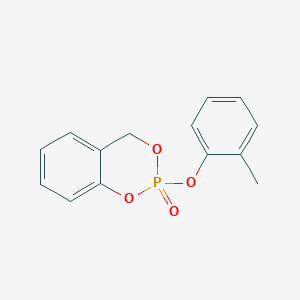
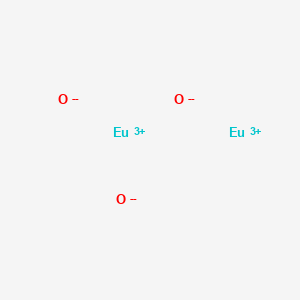
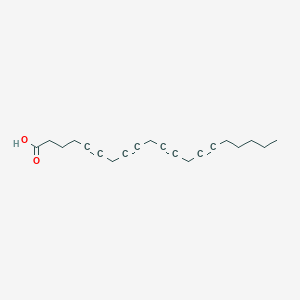
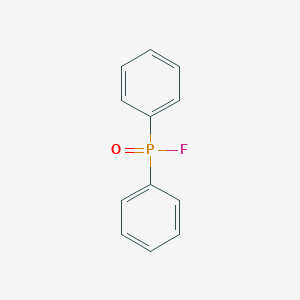
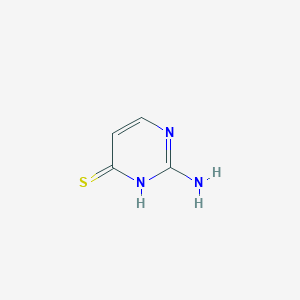
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B72845.png)
